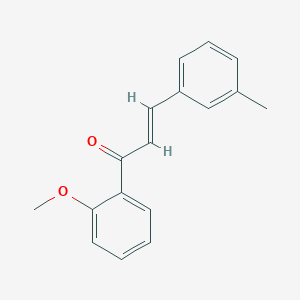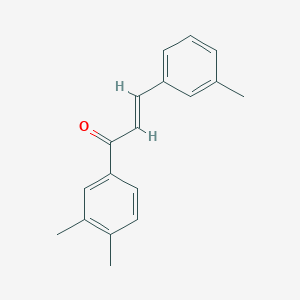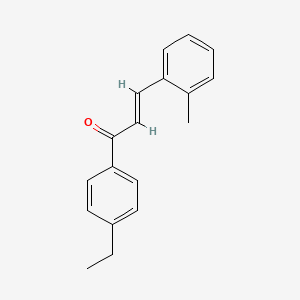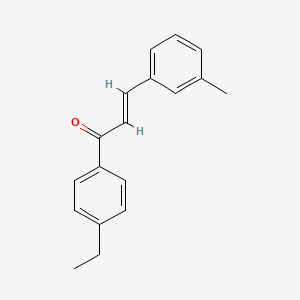
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organosulfur compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a heterocyclic compound containing a thiophene ring and a methylene group and is considered to be a structural analog of the thiophene-containing natural product, thiophene-3-carboxaldehyde. This compound has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds.
Scientific Research Applications
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in scientific research are numerous. It has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. It has also been studied for its potential use in the synthesis of polymers, dyes, and other materials. Additionally, it has been studied for its potential use as a starting material for the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that the thiophene ring of the compound may interact with proteins and other molecules in a manner similar to that of other thiophene-containing compounds. Additionally, the methylene group of the compound may interact with other molecules in a manner similar to that of other organosulfur compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. Additionally, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a structurally simple compound that can be used as a starting material for the synthesis of other organosulfur compounds. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action.
Future Directions
The potential future directions for research on (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent may be conducted. Further research may also be conducted on its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. Finally, further studies on its potential use in the synthesis of polymers, dyes, and other materials may also be conducted.
Synthesis Methods
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be achieved via a two-step process. The first step involves the reaction of 3,4-dimethylphenyl bromide with thiophene-2-carboxylic acid in the presence of sodium hydroxide to form the corresponding thiophene-2-carboxylate ester. The second step involves the reaction of the ester with sodium hydroxide and ethylenediamine to form the desired product.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNYPABRKDMKL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














